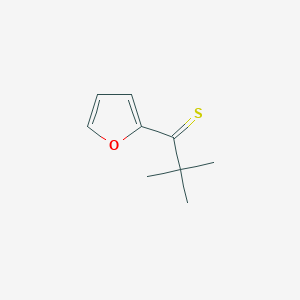

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione

描述

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is a sulfur-containing heterocyclic compound featuring a furan ring linked to a thione (C=S) group within a branched alkyl framework. This structure distinguishes it from analogous ketones (C=O) or propenones (α,β-unsaturated ketones) commonly found in furan derivatives. The thione group introduces unique electronic and steric properties, influencing reactivity, spectroscopic signatures, and biological activity .

属性

CAS 编号 |

100991-62-6 |

|---|---|

分子式 |

C9H12OS |

分子量 |

168.26 g/mol |

IUPAC 名称 |

1-(furan-2-yl)-2,2-dimethylpropane-1-thione |

InChI |

InChI=1S/C9H12OS/c1-9(2,3)8(11)7-5-4-6-10-7/h4-6H,1-3H3 |

InChI 键 |

UCAVSGIYWFXZMO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C(=S)C1=CC=CO1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione typically involves the reaction of furan derivatives with thione precursors. One common method is the radical bromination of the methyl group of a furan derivative, followed by conversion into the corresponding phosphonate and subsequent reaction with aldehydes in the presence of a base . The reaction conditions often involve refluxing in solvents like carbon tetrachloride and using reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for furan derivatives often involve the use of biomass-derived furfural as a starting material . The conversion of furfural to various furan derivatives can be achieved through catalytic processes, which are scalable and economically viable for large-scale production.

化学反应分析

Types of Reactions

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives.

科学研究应用

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the production of pharmaceuticals, resins, and agrochemicals.

作用机制

The mechanism of action of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .

相似化合物的比较

1-(Furan-2-yl)propan-2-one

- Structure : Contains a ketone (C=O) instead of a thione (C=S).

- Spectroscopy : NMR data (1H: δ 2.2, 3.7; 13C: δ 29.1, 43.2 for alkyl carbons) differ due to the absence of sulfur’s deshielding effects. The C=O group shows strong IR absorption near 1700 cm⁻¹, whereas C=S absorbs at lower frequencies (~1200–1000 cm⁻¹) .

- Reactivity : Ketones undergo nucleophilic additions (e.g., Grignard reactions), while thiones participate in cycloadditions or serve as ligands in metal complexes due to sulfur’s lone pairs .

1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone

- Structure : An α,β-unsaturated ketone with a thiophene substituent.

- Interactions: Exhibits intermolecular π-π stacking and hydrogen bonding, similar to the thione derivative. However, the propenone group enables conjugation, enhancing UV-Vis absorption maxima compared to non-conjugated thiones .

- Applications : Such compounds are studied for optoelectronic properties, whereas thiones may prioritize catalytic or medicinal applications .

1-(Thiophen-2-yl)propan-1-one

- Structure : Replaces the furan ring with thiophene and retains a ketone group.

- Electronic Effects : Thiophene’s higher aromaticity and sulfur’s electronegativity alter electron distribution versus furan-based thiones. This affects redox behavior and binding affinities in biological systems .

Spectroscopic and Computational Insights

- NMR : Thione derivatives exhibit downfield shifts for protons near C=S (e.g., δ 6.2–7.4 for aromatic furan protons) compared to ketones .

- DFT Studies: For furan-propenones like OFBD and TFBD, density-functional theory (DFT) reveals strengthened intramolecular hydrogen bonds in excited states, facilitating proton transfer (ESIPT). Thiones may show altered ESIPT dynamics due to sulfur’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。